molecular formula C17H23FN2O B5527717 [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone

Cat. No.: B5527717
M. Wt: 290.38 g/mol
InChI Key: FTEFYYCFLUYLNC-WFASDCNBSA-N
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Description

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a cyclopropyl group, and a fluorophenyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the propyl group and the amino group. The cyclopropyl group is then attached to the methanone moiety, and finally, the fluorophenyl group is introduced. Each step requires specific reagents and conditions, such as the use of organolithium reagents for alkylation and catalytic hydrogenation for reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in identifying optimal reaction parameters, such as temperature, catalyst loading, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl ring.

Common Reagents and Conditions

Common reagents include organolithium compounds for alkylation, palladium catalysts for hydrogenation, and strong oxidizing agents for oxidation reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an antifungal or antibacterial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone is unique due to its combination of a pyrrolidine ring, a cyclopropyl group, and a fluorophenyl moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other compounds.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O/c1-2-5-12-10-20(11-15(12)19)16(21)17(8-9-17)13-6-3-4-7-14(13)18/h3-4,6-7,12,15H,2,5,8-11,19H2,1H3/t12-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEFYYCFLUYLNC-WFASDCNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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